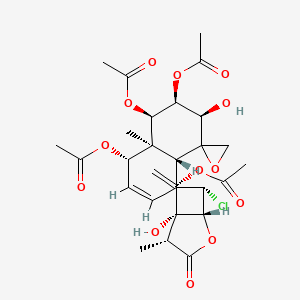
Gemmacolide D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gemmacolide D is a briarane diterpenoid compound isolated from the gorgonian coral Dichotella gemmacea . Briarane diterpenoids are known for their diverse biological activities, including cytotoxic, anti-inflammatory, antiviral, antifouling, insecticidal, and immunomodulatory effects . This compound, in particular, has shown potential growth inhibitory activity against certain tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The isolation of Gemmacolide D involves the extraction of the compound from the gorgonian coral Dichotella gemmacea. The process typically includes the following steps:
Collection and Storage: Freshly collected specimens of Dichotella gemmacea are immediately frozen to -20°C and stored at this temperature before extraction.
Extraction: The specimens are extracted using solvents such as acetone.
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the challenges associated with its synthesis. The compound is primarily obtained through extraction from natural sources.
Chemical Reactions Analysis
Types of Reactions: Gemmacolide D undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Gemmacolide D has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Gemmacolide D involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Inhibiting Tumor Cell Growth: this compound interferes with the growth and proliferation of tumor cells by targeting specific cellular pathways.
Anti-inflammatory Action: The compound modulates inflammatory responses by interacting with key signaling molecules involved in inflammation.
Antiviral Activity: this compound inhibits viral replication by targeting viral enzymes and proteins.
Comparison with Similar Compounds
Gemmacolide D is part of a family of briarane diterpenoids, which includes compounds such as:
- Gemmacolide A
- Gemmacolide B
- Gemmacolide C
- Gemmacolide E
Uniqueness: this compound is unique due to its specific structural features and biological activities. Compared to other similar compounds, this compound has shown distinct cytotoxic activity against certain tumor cells, making it a valuable compound for cancer research .
Properties
CAS No. |
134915-01-8 |
|---|---|
Molecular Formula |
C28H35ClO13 |
Molecular Weight |
615.0 g/mol |
IUPAC Name |
[(1S,2S,3R,4R,7R,8S,10Z,12S,13S,14R,15S,16R)-2,14,15-triacetyloxy-8-chloro-3,16-dihydroxy-4,13-dimethyl-9-methylidene-5-oxospiro[6-oxatricyclo[11.4.0.03,7]heptadec-10-ene-17,2'-oxirane]-12-yl] acetate |
InChI |
InChI=1S/C28H35ClO13/c1-11-8-9-17(38-13(3)30)26(7)20(24(41-16(6)33)28(36)12(2)25(35)42-22(28)18(11)29)27(10-37-27)21(34)19(39-14(4)31)23(26)40-15(5)32/h8-9,12,17-24,34,36H,1,10H2,2-7H3/b9-8-/t12-,17-,18-,19-,20+,21+,22-,23-,24-,26+,27?,28-/m0/s1 |
InChI Key |
WWLRXQAHNLSCLG-VMOYHIIBSA-N |
Isomeric SMILES |
C[C@H]1C(=O)O[C@@H]2[C@@]1([C@H]([C@@H]3[C@@]([C@H](/C=C\C(=C)[C@@H]2Cl)OC(=O)C)([C@H]([C@H]([C@H](C34CO4)O)OC(=O)C)OC(=O)C)C)OC(=O)C)O |
Canonical SMILES |
CC1C(=O)OC2C1(C(C3C(C(C=CC(=C)C2Cl)OC(=O)C)(C(C(C(C34CO4)O)OC(=O)C)OC(=O)C)C)OC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



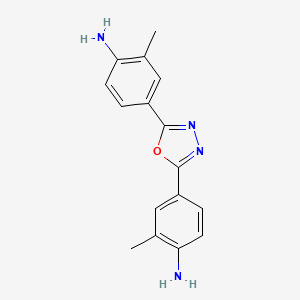
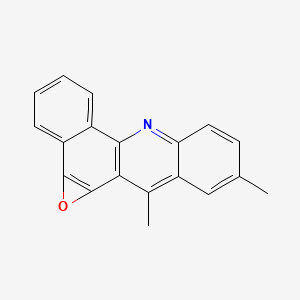

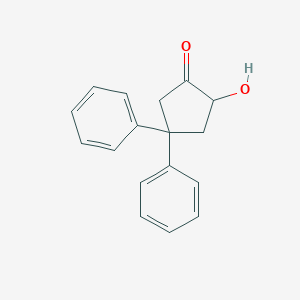
![4,7-Bis{[2-(trimethylsilyl)ethyl]sulfanyl}deca-4,6-diene-2,8-diynal](/img/structure/B14271956.png)
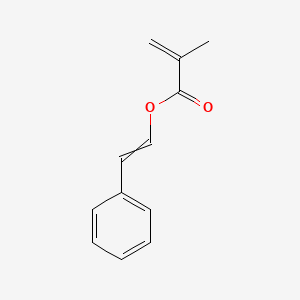
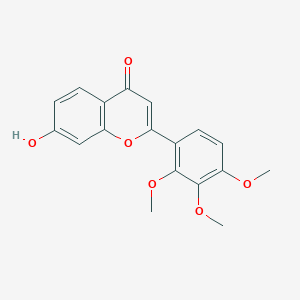
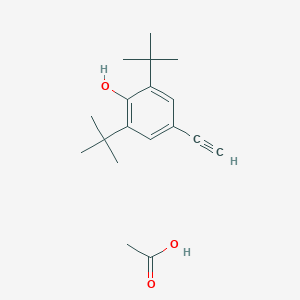
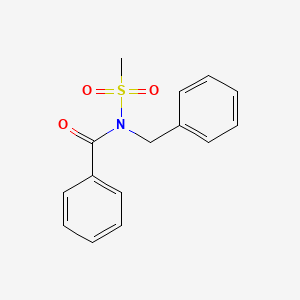
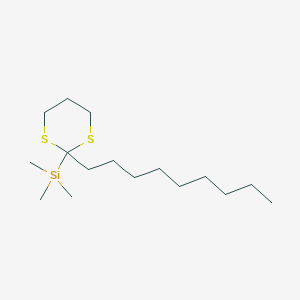
![(9R,9aR)-9-{[Methyl(diphenyl)silyl]oxy}octahydro-4H-quinolizin-4-one](/img/structure/B14271999.png)
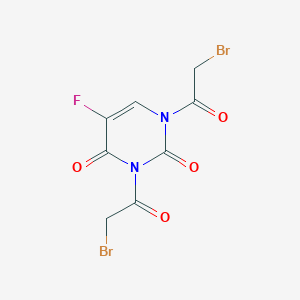
![10-[(4-Methoxyphenyl)methylidene]phenanthren-9(10H)-one](/img/structure/B14272018.png)
